
2-Bromo-5-chloro-3-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. One common method includes the bromination of 5-chloro-3-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and various organometallic reagents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
科学的研究の応用
2-Bromo-5-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)pyridine depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and difluoromethyl) influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
類似化合物との比較
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the chlorine atom.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-Bromo-2-chloro-5-(difluoromethyl)pyridine: Similar structure with different positions of bromine and chlorine atoms.
Uniqueness
2-Bromo-5-chloro-3-(difluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .
特性
分子式 |
C6H3BrClF2N |
|---|---|
分子量 |
242.45 g/mol |
IUPAC名 |
2-bromo-5-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H |
InChIキー |
LBMVCTXBMGMKEI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


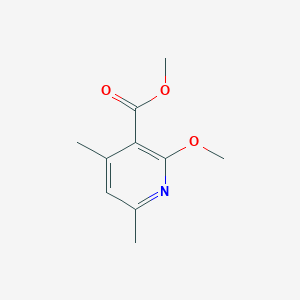
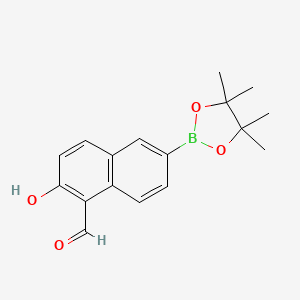
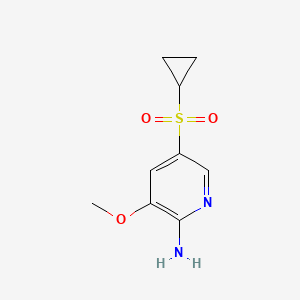
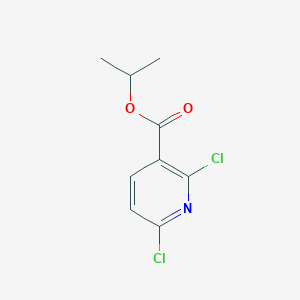


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

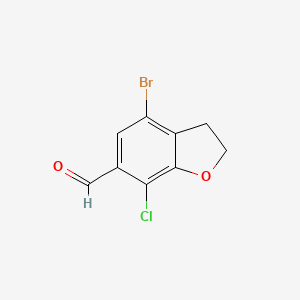
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)

![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
